molecular formula C12H16N4O B7505666 N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

カタログ番号: B7505666
分子量: 232.28 g/mol
InChIキー: GPJDBAUZXANNCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones that regulate glucose homeostasis.

作用機序

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors work by inhibiting the enzymatic activity of this compound, which leads to the accumulation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from alpha cells, resulting in improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. They also improve beta-cell function, increase satiety, and reduce food intake. Additionally, this compound inhibitors have been found to reduce inflammation and oxidative stress in the cardiovascular system, leading to cardio-protective effects.

実験室実験の利点と制限

One of the advantages of using N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in lab experiments is their specificity for this compound enzyme inhibition. This allows for the selective modulation of incretin hormone levels without affecting other metabolic pathways. However, this compound inhibitors have limitations in terms of their pharmacokinetics and pharmacodynamics. They have a short half-life and require multiple daily dosing. Furthermore, their efficacy may be reduced in patients with renal impairment.

将来の方向性

Future research on N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors should focus on improving their pharmacokinetic and pharmacodynamic properties to increase their efficacy and reduce dosing frequency. Additionally, the potential cardio-protective effects of this compound inhibitors should be further explored. Furthermore, the role of this compound inhibitors in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease should be investigated. Finally, the safety and efficacy of this compound inhibitors in pediatric populations should be studied.
In conclusion, this compound inhibitors are an important class of compounds with significant potential for the treatment of type 2 diabetes mellitus and other metabolic disorders. Their mechanism of action involves the inhibition of this compound enzyme, leading to the accumulation of incretin hormones and improved glycemic control. Future research should focus on improving their pharmacokinetic and pharmacodynamic properties, exploring their cardio-protective effects, and investigating their role in the treatment of other metabolic disorders.

合成法

The synthesis of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors involves the reaction of 5-aminopyrazole-4-carboxamide with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride in the presence of a suitable solvent and a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

科学的研究の応用

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. Furthermore, this compound inhibitors have been found to have cardio-protective effects by reducing inflammation and oxidative stress in the cardiovascular system.

特性

IUPAC Name

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-7(2)16-11-9(6-14-16)5-10(8(3)15-11)12(17)13-4/h5-7H,1-4H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDBAUZXANNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。